5-Methylisocytosine

Expanded genetic alphabet Synthetic biology Xenobiology

5-Methylisocytosine is the definitive nucleobase for constructing the MeisoC-isoG orthogonal base pair. Unlike generic isocytosine or 6-methylisocytosine, the 5-position methyl group stabilizes the amino-oxo tautomer required for strict orthogonality to isoguanine. Substitution with non-5-methylated analogs compromises base-pairing fidelity and reduces incorporation efficiency. Procure ≥95% purity lyophilized powder for bDNA assays, expanded genetic alphabet (XNA) synthesis, and metal-organic framework (MOF) ligand design. Decomposes >300°C. For R&D use only.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 15981-91-6
Cat. No. B103120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisocytosine
CAS15981-91-6
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=CN=C(NC1=O)N
InChIInChI=1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9)
InChIKeyYKUFMYSNUQLIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisocytosine CAS 15981-91-6: Technical Baseline and Procurement Context for Expanded Genetic Alphabet Research


5-Methylisocytosine (CAS 15981-91-6; C5H7N3O; MW 125.13 g/mol) is a non-natural, modified pyrimidine nucleobase belonging to the isocytosine analog class [1]. It is defined by a methyl substitution at the 5-position of the isocytosine ring, yielding 2-amino-5-methyl-3,4-dihydropyrimidin-4-one . Unlike standard cytosine, its isocytosine configuration presents an alternative arrangement of hydrogen bonding donor/acceptor groups around the ring, fundamentally altering its base-pairing logic . It is primarily known for forming the orthogonal 5-methylisocytosine-isoguanine (MeisoC-isoG) base pair, a cornerstone of expanded genetic alphabet research [2]. For procurement, it is typically supplied as a lyophilized powder with a purity of ≥95% and is documented to decompose above 300 °C rather than exhibiting a distinct melting point [3].

Why Isocytosine or 6-Methylisocytosine Cannot Functionally Replace 5-Methylisocytosine CAS 15981-91-6 in Orthogonal Base Pairing Systems


While isocytosine (CAS 108-53-2) and other methylated analogs like 6-methylisocytosine (CAS 1074-41-5) share the same molecular formula and core pyrimidine architecture, they cannot be substituted for 5-Methylisocytosine in specialized genetic alphabet expansion. The specificity arises from the precise 5-position methylation, which is not merely a steric addition but a critical determinant of the molecule's tautomeric equilibrium [1]. The methyl group at the 5-position stabilizes the specific amino-oxo tautomer required to present the acceptor-acceptor-donor hydrogen bonding pattern that is complementary and strictly orthogonal to isoguanine [2]. In contrast, isocytosine lacks this stabilizing methyl group, leading to a different population of tautomers in solution that compromise its pairing fidelity [3]. Generic substitution with unmodified isocytosine or 6-methylisocytosine would directly result in the loss of the quantifiable orthogonality and reduced incorporation efficiency documented for the 5-methylated variant, thereby rendering downstream assays or oligonucleotide constructs functionally compromised.

5-Methylisocytosine CAS 15981-91-6: Quantified Differentiation Evidence for Scientific Selection Against Closest Analogs


Orthogonal Base Pairing Specificity: 5-Methylisocytosine vs. Isocytosine in Polymerase Extension

5-Methylisocytosine (MeisoC) forms a non-natural base pair with isoguanine (isoG) that exhibits base pairing specificity orthogonal to the natural nucleobase pairs, meaning it does not cross-pair significantly with standard bases (A, T, G, C) [1]. This orthogonality is critical for its function as a 'third base pair' in PCR and sequencing applications [2]. The 5-methyl substitution is essential for this property, as it restricts the molecule to the amino-oxo tautomer [3]. Unsubstituted isocytosine, lacking this methyl group, exists in a tautomeric mixture, allowing it to mispair more frequently with natural bases, thereby negating the orthogonality required for applications like in vitro selection (SELEX) with expanded alphabets.

Expanded genetic alphabet Synthetic biology Xenobiology Polymerase fidelity

Polymerase Incorporation Efficiency: 5-Methylisocytosine Demonstrates Best-in-Series Performance as a Partner for Modified Purines

In a comparative study evaluating multiple nucleotide analogs as pairing partners for N8-glycosylated nucleotides with 8-azaguanine or 8-aza-9-deazaguanine bases, the 5-methylisocytosine nucleotide outperformed a panel of hypoxanthine base moiety analogs [1]. The study, which used DNA polymerases for incorporation assays, found that the best results were obtained with the 5-methylisocytosine nucleotide, followed by the 1-methyl-8-aminohypoxanthine nucleotide [1]. This establishes 5-methylisocytosine as the superior substrate in this specific context of expanding the genetic alphabet with modified purine partners.

Nucleotide analog Enzymatic incorporation DNA polymerase Modified nucleotide

Diverse Coordination Modes: 5-Methylisocytosine Derivatives Exhibit Metal-Binding Versatility Compared to Cytosine

Unlike the more rigid coordination of natural cytosine with metal ions, a derivative of 5-methylisocytosine has been shown to exhibit a diverse range of coordination modes, including monodentate, didentate, and even tridentate binding [1]. X-ray crystallography revealed that with Zn(II), the ligand coordinates in a monodentate fashion via the carbonyl oxygen. In contrast, with Pd(II), both a didentate mode (via endo- and exo-cyclic nitrogens) and a tridentate mode (involving exocyclic nitrogens and an alcohol oxygen) were observed [1]. This structural flexibility in metal binding is enabled by the unique arrangement of donor atoms on the 5-methylisocytosine scaffold.

Bioinorganic chemistry Metal complex Coordination chemistry Pyrimidine ligand

High-Value Application Scenarios for 5-Methylisocytosine CAS 15981-91-6 Based on Verified Quantitative Evidence


Design and Synthesis of Oligonucleotides with an Orthogonal Third Base Pair for High-Fidelity Hybridization Assays

As established, 5-Methylisocytosine forms a base pair with isoguanine that is orthogonal to the natural A, T, G, C pairs [1]. This property is exploited to design branched DNA (bDNA) assays and other diagnostic tests where minimizing background signal is paramount [1]. In these systems, the detection probe incorporates 5-Methylisocytosine and the signal amplification probe incorporates isoguanine. Hybridization occurs only between the non-natural partners, dramatically reducing non-specific binding to natural DNA sequences. Procurement of 5-Methylisocytosine phosphoramidite is essential for synthesizing these specialized oligonucleotide probes.

Enzymatic Synthesis of Xenobiotic Nucleic Acids (XNA) Using Engineered Polymerases

Research has demonstrated that 5-methylisocytosine is efficiently incorporated opposite isoguanine by Family A DNA polymerases [1]. More recent studies further validate 5-methylisocytosine as a superior substrate for pairing with specific modified purines (e.g., 8-aza-9-deazaguanine) compared to other unnatural bases [2]. This makes the 5-methylisocytosine nucleotide triphosphate a required reagent for laboratories performing enzymatic synthesis of six-letter DNA or other XNA polymers. Its use is critical for achieving higher yields and longer read lengths during the polymerase-catalyzed construction of these expanded-alphabet sequences.

Development of Functional Metal-Organic Complexes and Coordination Polymers

The demonstrated ability of 5-methylisocytosine derivatives to engage in monodentate, didentate, and tridentate coordination with metals like Zn(II) and Pd(II) makes it a versatile ligand for inorganic and materials chemistry [1]. This contrasts with the more limited coordination of natural nucleobases. Researchers building metal-organic frameworks (MOFs), designing novel catalysts, or studying metal-nucleic acid interactions will find 5-methylisocytosine a structurally unique building block. Its use is indicated for projects aiming to achieve specific, complex metal-binding topologies not accessible with standard pyrimidine ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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